1-Chloro-6-phenylhexane

Medicinal Chemistry Cancer Research Structure-Activity Relationship

1-Chloro-6-phenylhexane (CAS 56644-06-5), also known as 6-phenylhexyl chloride or (6-chlorohexyl)benzene, is a chloro-functionalized alkylbenzene with the molecular formula C₁₂H₁₇Cl and a molecular weight of 196.72 g/mol. It is characterized by a primary alkyl chloride group at the terminus of a six-carbon chain, which is attached to a phenyl ring.

Molecular Formula C12H17Cl
Molecular Weight 196.71 g/mol
CAS No. 56644-06-5
Cat. No. B016826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6-phenylhexane
CAS56644-06-5
Synonyms1-Chloro-6-phenylhexane; 
Molecular FormulaC12H17Cl
Molecular Weight196.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCCl
InChIInChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2
InChIKeyRCVNHNOEUMFFDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-6-phenylhexane (CAS 56644-06-5) Technical Baseline for Sourcing


1-Chloro-6-phenylhexane (CAS 56644-06-5), also known as 6-phenylhexyl chloride or (6-chlorohexyl)benzene, is a chloro-functionalized alkylbenzene with the molecular formula C₁₂H₁₇Cl and a molecular weight of 196.72 g/mol [1]. It is characterized by a primary alkyl chloride group at the terminus of a six-carbon chain, which is attached to a phenyl ring. This structure provides a balance of electrophilic reactivity at the chloride and hydrophobic character from the alkyl linker, making it a versatile intermediate in organic synthesis . It is typically supplied as a colorless to light yellow liquid with a density of approximately 0.985 g/cm³ and a boiling point of 88-91 °C at 0.4 mmHg .

Why 1-Chloro-6-phenylhexane Cannot Be Simply Substituted with Shorter-Chain Analogs


Within the ω-phenylalkyl chloride class, the alkyl chain length is not an arbitrary variable but a critical determinant of both physical properties and downstream performance. Substituting 1-Chloro-6-phenylhexane with a shorter analog like 1-chloro-4-phenylbutane or 1-chloro-5-phenylpentane can lead to significant and predictable changes in key application areas. For instance, the six-carbon linker provides a distinct spatial separation between the reactive chloride and the phenyl ring, which directly influences the outcome of cyclialkylation reactions [1] and the lipophilicity of final products . Furthermore, in medicinal chemistry contexts, this specific chain length has been identified as the minimum requirement for achieving a threshold of biological activity in certain pharmacophores, where shorter chains fail to elicit a comparable response [2].

Quantitative Differentiation of 1-Chloro-6-phenylhexane for Scientific Selection


Chain-Length Dependent Antiproliferative Activity Threshold in HCT-116 Cells

In a study of N-ω-phenylalkyl-4-(p-chlorophenyl)-piperidin-4-ol analogues, the derivative synthesized from 1-chloro-6-phenylhexane (compound 7f) and other chain lengths demonstrated that a six-carbon linker is the threshold for potent antiproliferative activity. The hexyl analogue 7f and longer-chain analogues exhibited activity surpassing that of the benchmark N-diphenylpropanol analogue 3, while shorter-chain analogues (benzyl, phenethyl, phenylpropyl, phenylbutyl, and phenylpentyl) were either inactive or significantly less potent [1].

Medicinal Chemistry Cancer Research Structure-Activity Relationship

Synthetic Yield in N-Alkylation: 1-Chloro-6-phenylhexane vs. Shorter-Chain Analogs

The efficiency of incorporating the ω-phenylalkyl group into a piperidin-4-ol scaffold varies with chain length. The synthesis of 1-chloro-6-phenylhexane (5f) from the corresponding alcohol was achieved in 84% yield, which is comparable to the 85% yield for 1-chloro-4-phenylbutane (5d) but significantly higher than the 51% yield for 1-chloro-5-phenylpentane (5e) using the same methodology [1].

Organic Synthesis Process Chemistry Reaction Optimization

Calculated LogP as an Indicator of Lipophilicity-Driven Performance

The calculated partition coefficient (LogP) is a key descriptor for predicting membrane permeability and bioavailability. 1-Chloro-6-phenylhexane has a calculated LogP of 4.0283 . While direct LogP data for the closest analogs under identical conditions are not available in the provided sources, this value is consistent with the expected increase in lipophilicity with each additional methylene unit. A systematic study of related ω-phenylalkyl chlorides shows that the six-carbon spacer provides a distinct balance between hydrophobic bulk and flexibility, which is critical for applications requiring specific molecular interactions [1].

Physical Chemistry Drug Design ADME Properties

Application Scenarios for 1-Chloro-6-phenylhexane Driven by Evidence


Medicinal Chemistry: Synthesis of Antiproliferative Agents

Use 1-chloro-6-phenylhexane as an alkylating agent to introduce an N-ω-phenylhexyl group onto a piperidine or piperazine core. Evidence shows that a six-carbon linker is the minimum chain length required to achieve potent antiproliferative activity against HCT-116 colorectal cancer cells in this pharmacophore class, while shorter chains (C1-C5) are ineffective [1]. This specific chain length is critical for achieving the desired biological response.

Process Chemistry: Efficient N-Alkylation for Scale-Up

Employ 1-chloro-6-phenylhexane in the N-alkylation of secondary amines. Comparative synthetic data demonstrates that the yield of the target N-alkylated product using the six-carbon chain (84% yield for the precursor chloride) is significantly higher than with the five-carbon analog (51% yield) [1]. This efficiency translates to lower costs and higher throughput in process development and scale-up scenarios.

Material Science: Synthesis of Lipophilic Monomers or Linkers

Utilize 1-chloro-6-phenylhexane to create monomers or surface modifiers with a defined, six-carbon spacer between a functional group and a phenyl ring. The calculated LogP of 4.0283 indicates a high degree of lipophilicity, which can be essential for applications requiring specific hydrophobic interactions, such as in the design of polymeric materials, liquid crystals, or self-assembled monolayers.

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